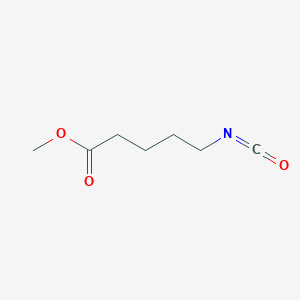

Methyl 5-isocyanatopentanoate

Beschreibung

Methyl 5-isocyanatopentanoate is an organo-isocyanate compound characterized by a pentanoate ester backbone with an isocyanate (-NCO) functional group at the terminal carbon. Its molecular formula is C₇H₁₁NO₃, combining ester and isocyanate functionalities, which confer reactivity toward nucleophiles (e.g., amines, alcohols) and utility in polymer synthesis or crosslinking applications.

Eigenschaften

Molekularformel |

C7H11NO3 |

|---|---|

Molekulargewicht |

157.17 g/mol |

IUPAC-Name |

methyl 5-isocyanatopentanoate |

InChI |

InChI=1S/C7H11NO3/c1-11-7(10)4-2-3-5-8-6-9/h2-5H2,1H3 |

InChI-Schlüssel |

MYRWIORDPCPHHO-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)CCCCN=C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 5-isocyanatopentanoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 5-aminopentanoate with phosgene. The reaction typically occurs under anhydrous conditions and requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The overall reaction can be represented as follows:

Methyl 5-aminopentanoate+Phosgene→Methyl 5-isocyanatopentanoate+Hydrochloric acid

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of phosgene, a highly toxic gas, necessitates stringent safety measures, including closed systems and proper ventilation.

Analyse Chemischer Reaktionen

General Isocyanate Reactivity

Isocyanates like methyl 5-isocyanatopentanoate typically undergo nucleophilic addition reactions. Key reactions include:

-

Hydrolysis : Reaction with water to form primary amines and carbonic acid.

-

Aminolysis : Reaction with amines to produce ureas.

-

Alcoholysis : Reaction with alcohols to form carbamates.

Structural Analysis

The compound’s structure (hypothetical based on naming) would feature:

-

Isocyanate group (-NCO): Highly reactive electrophilic center.

-

Methyl ester (-COOCH₃): Electron-withdrawing group influencing reactivity.

Hypothetical Reaction Pathways

Based on isocyanate chemistry:

-

Nucleophilic Addition :

-

Amine reaction :

-

Alcohol reaction :

-

-

Polymerization :

Isocyanates can polymerize with diols or diamines to form polyurethanes.

Limitations of Available Data

The provided sources focus on:

No direct references to This compound or its reactions were found.

Recommendation : For detailed reaction data, consult specialized databases (e.g., Reaxys, SciFinder) or peer-reviewed literature on isocyanate chemistry.

Wissenschaftliche Forschungsanwendungen

Methyl 5-isocyanatopentanoate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

Materials Science: The compound is utilized in the production of polyurethanes, which are used in foams, coatings, and adhesives.

Biological Research: It can be used to modify biomolecules through isocyanate chemistry, enabling the study of protein interactions and functions.

Wirkmechanismus

The mechanism of action of methyl 5-isocyanatopentanoate primarily involves the reactivity of the isocyanate group. Isocyanates are electrophilic and can react with nucleophiles such as hydroxyl and amino groups. This reactivity allows the compound to form covalent bonds with various substrates, leading to the formation of urethanes, ureas, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Hexamethylene Diisocyanate (HDI)

- Structure: HDI (1,6-diisocyanatohexane) features two terminal isocyanate groups on a linear hexane chain, differing from Methyl 5-isocyanatopentanoate’s single isocyanate and ester group .

- Reactivity: HDI’s bifunctional isocyanate groups enable polyurethane formation via crosslinking with polyols.

- Hazards: Both compounds share risks of respiratory sensitization due to isocyanate reactivity. HDI’s higher volatility (low molecular weight) increases inhalation hazards compared to this compound’s ester-stabilized structure .

Methyl Butanoate

- Structure : A simple methyl ester (C₅H₁₀O₂) without reactive isocyanate groups .

- Safety: Methyl butanoate lacks the acute toxicity risks associated with isocyanates but shares ester-related flammability hazards .

Methyl 5-(Dimethylamino)-5-oxopentanoate

- Structure: Shares the methyl pentanoate backbone but replaces the isocyanate with a dimethylamino-oxo group .

- Reactivity: The dimethylamide group enables hydrogen bonding and chelation, unlike the electrophilic isocyanate in this compound.

- Synthesis: Both compounds likely derive from pentanoic acid intermediates, but this compound requires isocyanate functionalization steps .

Methyl Isothiocyanate

- Structure: Contains a methyl group bonded to an isothiocyanate (-NCS) group, differing from the isocyanate (-NCO) in this compound .

- Reactivity: Isothiocyanates react with thiols and amines but are less electrophilic than isocyanates. This compound’s ester group may further modulate reactivity.

- Hazards : Both compounds require strict handling due to toxicity, but Methyl isothiocyanate’s volatility poses higher inhalation risks .

Physicochemical Properties Comparison

| Property | This compound | Hexamethylene Diisocyanate (HDI) | Methyl Butanoate |

|---|---|---|---|

| Molecular Formula | C₇H₁₁NO₃ | C₆H₁₂N₂O₂ | C₅H₁₀O₂ |

| Functional Groups | Ester, Isocyanate | Diisocyanate | Ester |

| Reactivity | High (isocyanate) | Very High (diisocyanate) | Low (ester) |

| Hazards | Sensitizer, Irritant | Severe Sensitizer, Volatile | Flammable |

| Typical Applications | Polymers, Crosslinkers | Polyurethane Production | Solvents, Flavors |

Research Findings and Limitations

- Synthesis: this compound can be synthesized via carbamate ester intermediates, similar to methods for methyl esters (e.g., compound 8 in ), but requires careful handling of isocyanate precursors .

- Stability : The ester group may reduce hydrolytic sensitivity compared to aliphatic isocyanates (e.g., HDI), but long-term stability data are absent in the evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.